Sodium N-lauroyl-N-methyltaurate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

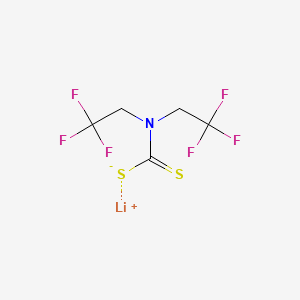

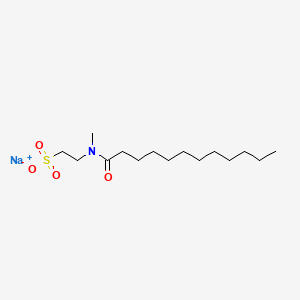

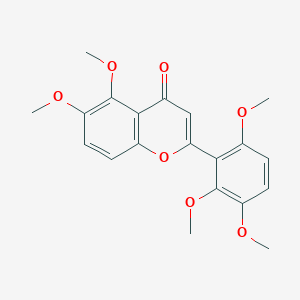

Sodium N-lauroyl-N-methyltaurate is a gentle, high-performing anionic surfactant derived from natural sources such as coconut oil and the amino acid taurine . It is recognized for its excellent foam stability, skin compatibility, and mild cleansing properties . It is a sodium salt of the lauric acid amide of N-methyl taurine .

Molecular Structure Analysis

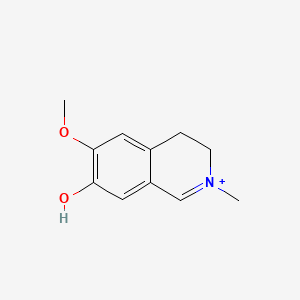

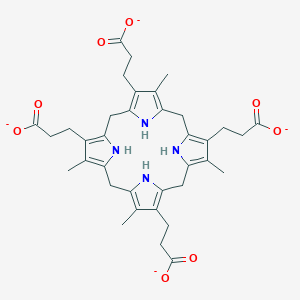

This compound has a molecular formula of C15H30NNaO4S . Its average mass is 343.458 Da and its monoisotopic mass is 343.179321 Da .Physical and Chemical Properties Analysis

This compound appears as a colorless or white or pale yellow liquid, paste, or solid . It is soluble in water and stable under normal conditions . Under hot strong acid or hot strong alkali, it can easily hydrolyze .Applications De Recherche Scientifique

Chromatographic Applications

Sodium N-lauroyl-N-methyltaurate has been studied for its role in micellar electrokinetic chromatography (MEKC). Research has shown that it can be used as an anionic surfactant in MEKC, affecting the retention behavior of ionic substances, including beta-lactam antibiotics. It's been found that the interaction between ionic substances and ionic surfactants, like this compound, is crucial in determining the retention of these substances in micellar EKC (Nishi, Tsumagari, Kakimoto, & Terabe, 1989). Similar studies have investigated the use of this compound and other anionic surfactants in MEKC, emphasizing their effect on the separation and migration behavior of various compounds (Takeda, Wakida, Yamane, Higashi, & Terabe, 1997); (Takeda, Wakida, Yamane, Siroma, Higashi, & Terabe, 1998).

Detergent Properties

This compound has been examined for its properties as a detergent. A study found that compared to sodium laurate, solutions of Sodium N-methyltaurate laurate have high foam and detergency performance due to their lower surface and interfacial tensions. This study also noted that less calcium laurate formed with calcium ions in hard water and adsorbed to the skin, suggesting Sodium N-methyltaurate laurate might be less likely to lead to skin stiffness (Miyahara, Akutsu, Abe, Yoshida, Nakama, & Namba, 2002).

Corrosion Inhibition

The use of this compound in corrosion inhibition has been explored. One study applied this compound to inhibit corrosion of the AZ31 Mg alloy in electrolyte solutions. It was found that its inhibitory effects could be attributed to rapid adsorption on the metallic surface and subsequent precipitation stage with Mg++ ions, effectively blocking anodic oxidation over time (Frignani, Grassi, Zanotto, & Zucchi, 2012).

Interface Studies in Polyelectrolyte-Surfactant Mixtures

This compound has also been part of studies investigating the adsorption of mixtures at the water/vapor interface. Research in this area helps understand the mechanisms involved in the adsorption of polyelectrolyte-surfactant complexes and their impact on science and technology. For instance, a study explored the adsorption of poly(diallyldimethylammonium chloride) and this compound at the water/vapor interface, contributing to understanding the physico-chemical features of systems undergoing complex bulk and interfacial interactions (Llamas, Guzmán, Akanno, Fernández-Peña, Ortega, Campbell, Miller, & Rubio, 2018).

Orientations Futures

There is ongoing research into the potential uses of Sodium N-lauroyl-N-methyltaurate. For example, a study found that this compound and other toothpaste and mouthwash ingredients could help prevent SARS-CoV-2 infection . Another study investigated the behavior of polyelectrolyte – surfactant mixtures at the water/vapor interface, which could have implications for their use in technological applications .

Propriétés

Numéro CAS |

4337-75-1 |

|---|---|

Formule moléculaire |

C15H31NNaO4S |

Poids moléculaire |

344.5 g/mol |

Nom IUPAC |

sodium;2-[dodecanoyl(methyl)amino]ethanesulfonate |

InChI |

InChI=1S/C15H31NO4S.Na/c1-3-4-5-6-7-8-9-10-11-12-15(17)16(2)13-14-21(18,19)20;/h3-14H2,1-2H3,(H,18,19,20); |

Clé InChI |

GFOBSZSXQKGNMN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+] |

SMILES canonique |

CCCCCCCCCCCC(=O)N(C)CCS(=O)(=O)O.[Na] |

| 4337-75-1 | |

Pictogrammes |

Irritant |

Numéros CAS associés |

3737-57-3 (Parent) |

Synonymes |

N-lauroyl-N-methyltaurine N-lauroyl-N-methyltaurine ammonium N-lauroyl-N-methyltaurine calcium N-lauroyl-N-methyltaurine magnesium N-lauroyl-N-methyltaurine sodium sodium lauroylmethyltaurate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

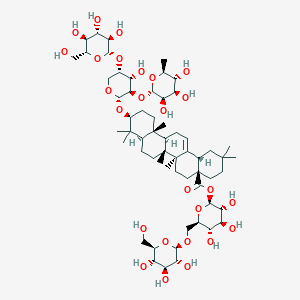

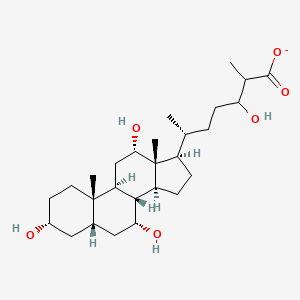

![sodium;4-[2-[(10R,11R,13S,17R)-11-(3,3-dimethylbutanoyloxy)-17-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate](/img/structure/B1261964.png)